Substitution Pattern Reactivity: Bromine vs. Hydrogen in Cross-Coupling
3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 869012-93-1) contains a bromine atom at the 3-position, enabling efficient participation in palladium-catalyzed cross-coupling reactions. In contrast, the unsubstituted parent compound 1H-pyrrolo[2,3-c]pyridine (CAS 271-29-4) lacks this halogen handle, rendering it non-functionalizable at this position without additional steps [1]. The presence of the bromine atom transforms the compound from a simple scaffold into a versatile building block for constructing complex kinase inhibitor architectures .
| Evidence Dimension | Reactivity in cross-coupling reactions |
|---|---|
| Target Compound Data | Contains Br at C3 (enables Suzuki-Miyaura/Buchwald-Hartwig) |
| Comparator Or Baseline | 1H-pyrrolo[2,3-c]pyridine (CAS 271-29-4): no halogen handle |
| Quantified Difference | Qualitative: functionalizable vs. non-functionalizable at C3 |
| Conditions | Synthetic utility context |
Why This Matters
Enables direct diversification in medicinal chemistry campaigns without requiring de novo halogenation.
- [1] 1H-Pyrrolo[2,3-c]pyridine (CAS 271-29-4). NBInno, accessed 2026. View Source
